molecular formula C22H20N4O4 B2432616 3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879455-20-6

3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2432616
CAS No.: 879455-20-6
M. Wt: 404.426
InChI Key: UTNLVUGFDPPTPV-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]quinolines are a class of organic compounds that are part of the larger quinoline family . They are characterized by a fused ring structure that includes a pyrimidine ring and a quinoline ring .


Synthesis Analysis

Pyrimido[4,5-b]quinolines can be synthesized through a multicomponent reaction involving 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This process involves a mechanochemical synthesis using a ball mill . The transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines is characterized by a fused ring structure that includes a pyrimidine ring and a quinoline ring . The specific structure of “3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” would include additional functional groups attached to this base structure.


Chemical Reactions Analysis

The chemical reactions involving pyrimido[4,5-b]quinolines would depend on the specific functional groups present in the compound. The synthesis process mentioned above involves a multicomponent reaction .

Scientific Research Applications

Oxidation and Reduction Applications

  • Oxidation of Amines to Carbonyl Compounds : Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin) has been used to oxidize amines under aqueous conditions, yielding corresponding carbonyl compounds. This oxidation process has been noted to recycle automatically, yielding over 100% of carbonyl compounds based on the 5-deazaflavin (Yoneda et al., 1979).
  • Dehydrogenation of Alcohols : Pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones (5-deazaflavins) have been employed as autorecycling oxidizing agents in the dehydrogenation of alcohols to produce corresponding carbonyl compounds. The substituent effect in the 5-deazaflavin series was examined in terms of the oxidizing ability toward benzyl alcohol (Yoneda et al., 1981).

Structural and Chemical Properties

  • Geometrical Change Through Hydrogen Bonding : The compound 10-(4-tert-Butylphenyl)-3-(2-ethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has been studied for its ability to form a crystalline inclusion complex with urea and ethanol. It is noted that the lengths of the conjugated bonds participating in redox reactions change significantly through hydrogen bonding at the pyrimidine ring (Kawai et al., 1996).
  • Determination of Absolute Configuration : The crystal structure and absolute configuration of a related compound, an atropisomeric flavin derivative, have been determined, showing the absolute configuration as S and revealing interesting structural details (Kawai et al., 1998).

Synthetic Applications and Derivatives

  • Synthesis of Derivatives : Various derivatives of pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione have been synthesized, exploring their potential in different applications. This includes the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives (Damavandi & Sandaroos, 2012) and the development of novel pyrimido[4,5-b]quinoline-tetraone derivatives (Azizian et al., 2014).

Mechanism of Action

The mechanism of action of pyrimido[4,5-b]quinolines would depend on their specific chemical structure and the context in which they are used. For example, some pyrimido[4,5-b]quinolines have been evaluated for their in vitro antitumor activity .

Future Directions

Research into pyrimido[4,5-b]quinolines is ongoing, with a focus on exploring their potential applications, particularly in medicinal chemistry . Future research may also explore new methods for their synthesis .

Properties

IUPAC Name

10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13(2)12-25-20(14-8-10-15(11-9-14)26(29)30)23-21-18(22(25)28)19(27)16-6-4-5-7-17(16)24(21)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNLVUGFDPPTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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